2,3-Bis(dimethylamino)phenol
Description
Theoretical Frameworks for Electron-Rich Aromatic Systems
An electron-rich aromatic system is a benzene (B151609) ring or other aromatic structure that possesses a high density of π-electrons. fiveable.mewikipedia.org This characteristic is typically imparted by the presence of electron-donating substituents on the ring. fiveable.me The theoretical underpinnings of these systems are largely explained by Hückel's rule and resonance theory. Hückel's rule dictates that for a planar, cyclic molecule to be aromatic, it must have 4n+2 π-electrons, where 'n' is a non-negative integer. nih.govlibretexts.org This arrangement leads to a particularly stable, delocalized electron system. nih.gov
In the case of aminophenols, both the hydroxyl (-OH) and amino (-NH₂) groups are potent electron-donating groups. fiveable.me They possess lone pairs of electrons that can be delocalized into the aromatic π-system, thereby increasing the electron density of the ring. libretexts.orgyoutube.com This increased electron density enhances the ring's stability and influences its reactivity, making it more susceptible to electrophilic attack. wikipedia.org The presence of multiple amino groups, as in 2,3-Bis(dimethylamino)phenol, further intensifies this electron-rich character.
Strategic Importance of Aminophenol Derivatives in Contemporary Organic Synthesis
Aminophenol derivatives are valuable building blocks in modern organic synthesis due to their dual functionality. researchgate.netvjol.info.vn The presence of both a nucleophilic amino group and a phenolic hydroxyl group allows for a variety of chemical transformations. chemcess.com They serve as crucial precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.netvjol.info.vn
For instance, 4-aminophenol (B1666318) is a key intermediate in the industrial production of paracetamol. wikipedia.org The ability of the amino group to be readily converted into a diazonium salt opens up a plethora of synthetic possibilities. chemcess.com Furthermore, aminophenol derivatives are extensively used as ligands in coordination chemistry, where they can form stable complexes with various metal ions. vjol.info.vnresearchgate.net These metal complexes, in turn, can exhibit interesting catalytic properties. The strategic placement of substituents on the aminophenol scaffold allows for the fine-tuning of the electronic and steric properties of the resulting molecules, making them highly adaptable for various synthetic targets.
Research Landscape of Bis(dimethylamino)phenol Structures
The research landscape of bis(dimethylamino)phenol structures, while more niche than that of simpler aminophenols, is primarily focused on their applications as ligands and in materials science. The presence of two dimethylamino groups, which are strong coordinating moieties, makes these compounds attractive for the synthesis of polydentate ligands. These ligands can then be used to create metal complexes with specific geometries and electronic properties for applications in catalysis.
For example, the related compound 2,4,6-tris(dimethylaminomethyl)phenol (B167129) is utilized as a hardener for epoxy resins. google.com Compounds like 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (B167131) are known as Mannich bases and are important intermediates in the synthesis of antioxidants for polymers and lubricants. researchgate.net Research has also explored the anticancer potential of related phenolic compounds, such as 3,5-bis(1,1-dimethylethyl)phenol. researchgate.net While specific research on this compound is not abundant in publicly available literature, the established utility of its structural isomers and related compounds suggests its potential as a valuable, albeit underexplored, chemical entity.
Physicochemical Properties of 2,3-Bis[(dimethylamino)methyl]phenol
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀N₂O | chemsrc.comechemi.comnih.gov |
| Molecular Weight | 208.30 g/mol | chemsrc.comnih.gov |
| CAS Number | 71074-89-0 | chemsrc.comechemi.comnih.gov |
| Density | 1.036 g/cm³ | chemsrc.comechemi.com |
| Boiling Point | 276.5 °C at 760 mmHg | chemsrc.comechemi.com |
| Flash Point | 103 °C | chemsrc.comechemi.com |
| Refractive Index | 1.548 | echemi.com |
| PSA (Polar Surface Area) | 26.71 Ų | chemsrc.com |
| LogP | 1.51540 | chemsrc.com |
Precision Amination Techniques on Phenolic Precursors
The introduction of dimethylamino groups onto a phenol (B47542) ring requires precise control of regioselectivity, especially when synthesizing specific isomers like this compound. Catalytic aminomethylation, Mannich-type condensations, and nucleophilic aromatic substitution are primary strategies to achieve this.
Catalytic Aminomethylation and Mannich-Type Condensations
Catalytic aminomethylation provides a direct method for the C-H functionalization of phenols. This approach often utilizes a catalyst to facilitate the introduction of a (dimethylamino)methyl group onto the aromatic ring. For instance, copper(II)-catalyzed ortho-selective aminomethylation of free phenols has been developed, offering high selectivity for the position ortho to the hydroxyl group under mild conditions. acs.orgnih.gov This method has been shown to be effective for a variety of phenols, affording good to excellent yields. acs.org Similarly, chromium-catalyzed ortho-selective aminomethylation has also been reported as a practical and effective protocol. acs.org
The Mannich reaction is a classic and versatile condensation reaction in organic chemistry. orgsyn.orggoogle.com It involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine, such as dimethylamine (B145610). orgsyn.orgmdpi.com In the context of phenol chemistry, this reaction can be used to introduce aminomethyl groups onto the phenolic ring. google.commdpi.comgoogle.comnsf.govmdpi.com The reaction proceeds via the formation of a Mannich base. mdpi.com The conditions for Mannich-type condensations can be controlled to favor the formation of either mono- or di-substituted products. google.comgoogle.com For example, the reaction of a phenol with N,N,N',N'-tetramethylmethylenediamine in the presence of a copper(I) chloride catalyst can yield 2-[(dimethylamino)methyl]phenol with high selectivity. google.com
Recent advancements have focused on developing more efficient and selective Mannich-type reactions. For instance, a one-flask procedure for the positionally selective preparation of (acyloxy)methyl N-(2-hydroxybenzyl)iminodiacetate and related diesters from iminodiacetic acid and phenols has been described, highlighting the use of cesium iminodiacetate (B1231623) as a key reaction partner. nsf.gov
| Method | Key Features | Catalyst/Reagents | Typical Substrates | Reference |
|---|---|---|---|---|
| Cu(II)-Catalyzed Ortho-Selective Aminomethylation | High ortho-selectivity, mild conditions | Cu(II) salts, Potassium aminomethyltrifluoroborates | Free phenols | acs.orgnih.gov |
| Cr-Catalyzed Ortho-Aminomethylation | Practical and effective protocol with a wide range of functional groups tolerated | Chromium catalysts | Phenols and N,N-dimethylanilines | acs.org |
| Classic Mannich Reaction | Versatile condensation for aminoalkylation | Formaldehyde, Dimethylamine | Phenols | orgsyn.orggoogle.commdpi.com |
| Copper-Catalyzed Mannich-Type Reaction | High selectivity for mono-substitution | CuCl, N,N,N',N'-tetramethylmethylenediamine | Phenols | google.com |
| Cesium-Mediated Mannich-Type Condensation | One-flask, positionally selective | Cesium iminodiacetate, Paraformaldehyde | Phenols, Iminodiacetic acid | nsf.gov |
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is another powerful strategy for introducing amino groups onto an aromatic ring. libretexts.org This reaction typically requires the presence of strong electron-withdrawing groups on the aryl halide to activate the ring towards nucleophilic attack. libretexts.orglibretexts.org For example, the displacement of a chloride ion from 1-chloro-2,4-dinitrobenzene (B32670) by dimethylamine proceeds readily. libretexts.org
A practical procedure for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine has been developed using a hydroxide-assisted, thermal decomposition of N,N-dimethylformamide (DMF). nih.govnih.gov This method avoids the need for volatile dimethylamine gas and is tolerant of various functional groups. nih.govnih.gov The reaction conditions can be tuned to achieve high yields of the desired N,N-dimethylanilines. nih.govnih.gov While direct SNAr on simple phenols is challenging, dihydroxyphenols or their derivatives with suitable leaving groups could potentially undergo this reaction to introduce dimethylamino functionalities.
Functionalization and Derivatization Approaches
Once the bis(dimethylamino)phenol scaffold is synthesized, further functionalization and derivatization can be carried out to create more complex molecules.
Selective Alkylation of Aromatic Rings
Selective alkylation of the phenolic hydroxyl group or the amino groups can be achieved through various methods. umich.eduumich.eduresearchgate.netresearchgate.net For instance, the hydroxyl group of aminophenols can be selectively alkylated in good yields by first protecting the amino group with benzaldehyde, followed by alkylation and subsequent hydrolysis. umich.eduresearchgate.net Conversely, selective N-alkylation can be achieved through condensation with an aldehyde followed by reduction. umich.eduumich.eduresearchgate.net Phase transfer catalysis without a solvent has also been shown to be a highly effective method for the selective mono-O-alkylation of p-aminophenol. tandfonline.com
Friedel-Crafts alkylation represents another important method for the functionalization of phenolic rings. This reaction can be used to introduce various alkyl groups onto the aromatic nucleus, further diversifying the molecular architecture.
Controlled Condensation Reactions for Complex Architectures
Condensation reactions are fundamental in building complex molecular architectures from simpler phenolic precursors. libretexts.org The condensation of aminophenols with aldehydes can lead to the formation of Schiff bases, which are versatile intermediates in organic synthesis. nih.gov These reactions can be catalyzed by acids and the progress can be monitored by techniques like TLC. nih.gov
Furthermore, the condensation of halophenols with formaldehyde and primary amines has been explored to synthesize various heterocyclic structures. acs.org The controlled condensation of o-aminophenols can also be used to synthesize valuable aminophenoxazinone scaffolds, with recent methods utilizing electrochemical approaches for a milder and more sustainable process. rsc.org The reaction between cyclopentanone (B42830) and N,N-dimethylformamide dimethyl acetal (B89532) can lead to the formation of 2,5-bis((dimethylamino)methylene)cyclopentanone, a precursor for ketocyanine dyes, highlighting the importance of controlling reaction conditions to favor the desired bis-condensation product. mdpi.com
Green Chemistry Principles in Aminophenol Synthesis
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. nih.gov In the context of aminophenol synthesis, several green methodologies have been developed.
One approach involves the use of environmentally benign solvents and catalysts. For example, a transition-metal-free strategy using iodine–sodium percarbonate catalysis in aqueous media has been developed for the ortho-aminomethylation of phenols. rsc.orgrsc.org This method is sustainable and eco-friendly. rsc.org
Another green approach focuses on the use of renewable starting materials and energy-efficient processes. The catalytic hydrogenation of nitrobenzene (B124822) to p-aminophenol has been achieved in a pressurized CO2/H2O system, which eliminates the need for mineral acids by utilizing self-neutralizing carbonic acid. acs.org Similarly, the synthesis of p-aminophenol from p-nitrophenol has been demonstrated using a nano-nickel catalyst on a natural aragonite support in an alkaline medium. tandfonline.com The transfer hydrogenation of nitrobenzene using formic acid as a hydrogen source also presents a greener alternative for p-aminophenol synthesis. rsc.org
Electrosynthesis is also emerging as a powerful green tool. A TEMPO-catalyzed electrosynthetic method for the dehydrogenative cyclocondensation of o-aminophenols provides access to pharmaceutically valuable 2-aminophenoxazinones without the need for stoichiometric oxidants. rsc.org
| Green Principle | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Use of Benign Solvents and Catalysts | Iodine-catalyzed ortho-aminomethylation in water | Transition-metal-free, aqueous medium | rsc.orgrsc.org |
| Atom Economy/Alternative Reagents | Catalytic hydrogenation in pressurized CO2/H2O | Avoids mineral acids | acs.org |
| Use of Renewable Feedstocks/Catalysts | Nano-nickel on natural aragonite for nitrophenol reduction | Utilizes a natural support for the catalyst | tandfonline.com |
| Energy Efficiency/Alternative Energy Sources | TEMPO-catalyzed electrosynthesis | Avoids stoichiometric oxidants, mild conditions | rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2,3-bis(dimethylamino)phenol |
InChI |
InChI=1S/C10H16N2O/c1-11(2)8-6-5-7-9(13)10(8)12(3)4/h5-7,13H,1-4H3 |
InChI Key |
QVQKXHWNDBPYOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)O)N(C)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Bis Dimethylamino Phenol Scaffolds
Aqueous Media Applications
The use of water as a solvent in organic synthesis is a key goal of green chemistry, offering significant environmental and safety advantages over traditional organic solvents. For the synthesis of bis(dimethylamino)phenol structures, aqueous methodologies can be particularly advantageous.
A highly effective method for the synthesis of 2,3-Bis(dimethylamino)phenol in an aqueous environment is the Eschweiler-Clarke reaction. This classic reaction provides a robust route for the methylation of primary and secondary amines to their corresponding tertiary amines. wikipedia.orgyoutube.com The reaction utilizes an excess of formic acid and formaldehyde (B43269), which act as the methylating agent and reducing agent, respectively. wikipedia.org
The proposed synthesis commences with the readily available starting material, 2,3-diaminophenol. This precursor, containing two primary amine functionalities, can be subjected to the Eschweiler-Clarke conditions to achieve exhaustive methylation. The reaction is typically performed in an aqueous solution at elevated temperatures, often near boiling. wikipedia.org
The mechanism begins with the formation of an imine from the reaction of the primary amine with formaldehyde. Subsequently, the formic acid serves as a hydride source, reducing the imine to a secondary amine, with the irreversible loss of carbon dioxide driving the reaction forward. wikipedia.org This process is repeated, first to convert both primary amines to secondary amines, and then to convert the secondary amines to the desired tertiary amines, yielding the final product, this compound. A significant advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com
Reaction Scheme:
Starting Material: 2,3-Diaminophenol Reagents: Formaldehyde (aqueous solution), Formic Acid Solvent: Water Product: this compound
Detailed research findings for this specific transformation would involve optimizing reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents to maximize the yield and purity of the this compound.
Table 1: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Proposed Condition | Rationale |
| Starting Material | 2,3-Diaminophenol | Commercially available precursor with the required 2,3-amino substitution pattern. sigmaaldrich.comnih.gov |
| Methylating Agent | Aqueous Formaldehyde (37% solution) | Standard reagent for the Eschweiler-Clarke reaction, used in excess. nrochemistry.com |
| Reducing Agent | Formic Acid (88-98%) | Acts as a hydride donor and drives the reaction; used in excess. |
| Solvent | Water | Green solvent, typical for Eschweiler-Clarke reactions. wikipedia.org |
| Temperature | ~100 °C | Reaction is generally performed at or near the boiling point of the aqueous solution. wikipedia.org |
| Reaction Time | 12-24 hours | Sufficient time to ensure complete methylation of both amino groups to the tertiary amine. |
This aqueous-based synthetic approach highlights a sophisticated and environmentally conscious methodology for accessing the this compound scaffold, a compound with potential for further exploration in various chemical fields.
Elucidating Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Electrophilic and Nucleophilic Pathways
The reactivity of 2,3-Bis(dimethylamino)phenol is significantly influenced by the electron-donating nature of both the hydroxyl and the dimethylamino groups. These groups activate the aromatic ring, making it susceptible to electrophilic attack. Conversely, the lone pairs of electrons on the nitrogen and oxygen atoms allow the molecule to act as a nucleophile. masterorganicchemistry.comuni-muenchen.de
Electrophilic Aromatic Substitution: The hydroxyl and dimethylamino groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, the steric hindrance imposed by the two adjacent dimethylamino groups can influence the regioselectivity of these reactions.
Nucleophilic Reactivity: The nitrogen atoms of the dimethylamino groups and the oxygen of the hydroxyl group are nucleophilic centers. They can participate in reactions with various electrophiles. For instance, the hydroxyl group can be deprotonated to form a phenoxide ion, a potent nucleophile.
A study on a related compound, 2,4,6-Tris(dimethylaminomethyl)phenol (B167129), highlights that all three nitrogen atoms of the tertiary amino groups can be protonated, forming an outer-sphere ligand in complex compounds. researchgate.net This demonstrates the nucleophilic character of the amino groups.
Controlled Oxidation Reactions and Redox Chemistry
The phenolic group in this compound is susceptible to oxidation. Controlled oxidation can lead to the formation of quinone-type structures. The presence of the electron-donating dimethylamino groups can influence the redox potential of the phenol (B47542) and the stability of the resulting oxidized species.
While specific studies on the controlled oxidation of this compound are not prevalent in the provided results, the general chemistry of aminophenols suggests that oxidation can be a facile process. For instance, 2-((Dimethylamino)methyl)phenol can be oxidized to form quinones or other oxidized derivatives. The redox chemistry is a crucial aspect of its potential applications, for example, in antioxidant chemistry.
Formation of Poly-substituted Derivatives
The activated aromatic ring of this compound allows for the introduction of multiple substituents, leading to the formation of poly-substituted derivatives.
For example, the reaction of phenols with formaldehyde (B43269) and dimethylamine (B145610), known as the Mannich reaction, can lead to the substitution of one or more positions on the aromatic ring with dimethylaminomethyl groups. wikipedia.orgacs.org A similar principle applies to the synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol from phenol. wikipedia.org While starting from this compound, further substitution would depend on the reaction conditions and the directing effects of the existing functional groups.
The synthesis of a novel trisilane bearing two 3,5-bis(dimethylamino)phenyl substituents on the central silicon atom has been reported, showcasing the possibility of creating complex derivatives. nih.gov
Reactivity Profiles of Peripheral Dimethylamino Moieties
The dimethylamino groups in this compound are key to its reactivity. These tertiary amine groups can act as bases, nucleophiles, and directing groups in electrophilic aromatic substitution.
Their basicity allows them to be protonated in the presence of acids. researchgate.net As nucleophiles, the nitrogen lone pairs can attack electrophilic centers. In the context of the Mannich reaction, the dimethylamino group is introduced onto the phenolic ring via an electrophilic intermediate generated from formaldehyde and dimethylamine. acs.org
The reactivity of these peripheral groups can also be seen in their ability to stabilize intermediates. For instance, in related aminophenol compounds, aprotic solvents are used to stabilize intermediates and prevent further reactions.
Condensation and Polymerization Reactions
Phenolic compounds are well-known monomers for condensation polymerization, typically with formaldehyde, to produce phenolic resins. The presence of the dimethylamino groups in this compound can influence this process.
The condensation of phenols with formaldehyde and amines is a fundamental reaction in polymer chemistry. acs.orggoogle.com The reactivity of the phenol in such condensations is enhanced by the activating groups. For instance, 2,4,6-Tris(dimethylaminomethyl)phenol is used as a catalyst and curing agent for epoxy resins, which involves polymerization reactions. wikipedia.org
The condensation of phenols with ketones has also been studied to produce bisphenols, which can serve as monomers for polymerization. researchgate.net While specific polymerization studies involving this compound as the sole monomer were not found, its structural similarity to other reactive phenols suggests its potential in this area.
Advanced Coordination Chemistry and Ligand Design
Design Principles for Chelating Ligands Incorporating Phenolic and Amine Functionalities
The design of effective chelating agents hinges on several key principles, many of which are exemplified by the structure of 2,3-Bis(dimethylamino)phenol. A primary consideration is the chelate effect, where a polydentate ligand forms a more stable complex with a metal ion than monodentate ligands with similar donor atoms. This enhanced stability is entropically driven. The arrangement of donor atoms in this compound—an oxygen and two nitrogens—is pre-organized for tridentate (O,N,N) coordination to a metal center. This arrangement facilitates the formation of stable five- and six-membered chelate rings, which minimizes ring strain.
Another critical design aspect is the electronic nature of the donor atoms. Phenolic oxygens are hard donors, preferring hard metal ions, while amine nitrogens are softer donors. This combination allows for versatile coordination with a wide range of transition metals and main group elements. Furthermore, aminophenol-based ligands can be "redox non-innocent," meaning the ligand itself can participate in redox reactions, not just the metal center. acs.org These ligands can exist in different oxidation states, such as the dianionic o-amidophenolate or the monoanionic o-iminosemiquinonate radical, which significantly influences the electronic structure and reactivity of the resulting metal complex. The ability to tune the electronic properties of the complex by modifying the ligand, for instance through substituents on the aromatic ring, is a powerful tool in catalyst design and the development of functional materials.
The hemilability of a ligand, where one donor arm can reversibly dissociate from the metal center, is another important design principle. rsc.org In a molecule like this compound, the coordination of the amine groups could be designed to be more labile than the phenolate (B1203915) bond, potentially opening a coordination site for catalysis. rsc.org
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with aminophenol-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govmdpi.com For this compound, complexation would likely involve the deprotonation of the phenolic hydroxyl group by a base to form the more nucleophilic phenolate, which then coordinates strongly to the metal ion along with the two adjacent dimethylamino groups.
Ligands with mixed O,N donor sets are known to form stable complexes with a wide array of metal ions. The combination of a hard phenolate and borderline amine donors in this compound suggests its potential to coordinate with numerous metals. Based on analogous aminophenol and phenol-amine ligands reported in the literature, a variety of metal complexes can be anticipated. mdpi.comnih.govst-andrews.ac.uknih.gov
Table 1: Potential Metal Complexes with this compound and Related Ligands
| Metal Ion | Potential Complex Stoichiometry | Relevant Examples from Literature | Reference(s) |
|---|---|---|---|
| Transition Metals | |||
| Mn(III) | [Mn(L)X(H₂O)] | Mononuclear Mn(III) complexes with Schiff base ligands. | nih.gov |
| Fe(III) | [Fe(L)₂] | Mononuclear iron(III) complex with two aminophenolate ligands. | nih.gov |
| Co(II)/Co(III) | [Co(L)₂] | Cobalt(III) complexes with redox-active aminophenol ligands. | |
| Ni(II) | [Ni(L)₂] or [Ni(L)X₂] | Square planar and octahedral Ni(II) complexes. | mdpi.com |
| Cu(II) | [Cu(L)₂] | Square planar Cu(II) complexes with N,O donor Schiff bases. | mdpi.com |
| Zn(II) | [Zn(L)₂] or [Zn(L)Cl₂] | Mononuclear Zn(II) complexes with various aminophenol ligands. | mdpi.commdpi.com |
| Main Group Metals | |||
| Al(III) | [Al(L)₃] | Neutral Al(III) complex with three aminophenol ligands. | st-andrews.ac.uk |
Note: 'L' represents the deprotonated this compound ligand, and 'X' represents an ancillary ligand (e.g., halide, solvent).
The geometry of a metal complex is dictated by the coordination number of the metal and the bite angle of the ligands. For a tridentate ligand like this compound, several stereochemical outcomes are possible. ntu.edu.sg
In a six-coordinate complex with two ligands (ML₂), an octahedral geometry is expected. The two tridentate ligands can arrange themselves in either a meridional (mer) or facial (fac) configuration. Furthermore, the relative positions of the oxygen and nitrogen donors can lead to different isomers. For example, in a tin complex with two aminophenol ligands, Sn(ampH₂)₂Cl₂, a cis, cis, trans coordination geometry was observed in the solid state, with a mixture of isomers present in solution. st-andrews.ac.uk
For four-coordinate complexes, which might form with one ligand and one or more ancillary ligands (e.g., MLX), the geometry could be either square planar or tetrahedral. ntu.edu.sg Palladium(II) complexes with similar amine bis(phenolate) ligands, for instance, have been shown to adopt a square-planar geometry. mdpi.com The specific geometry is often influenced by the electronic configuration of the metal ion (e.g., d⁸ metals like Pd(II) and Pt(II) strongly favor square planar geometry).
Photophysical Properties of Coordination Compounds
Coordination compounds containing aromatic rings and donor atoms often exhibit interesting photophysical properties, such as fluorescence or phosphorescence, which can be tuned by the choice of metal and ligand structure. nih.gov Complexes of this compound are expected to possess photophysical activity stemming from metal-to-ligand charge-transfer (MLCT) or intraligand charge-transfer (ILCT) transitions. nih.gov
The presence of electron-donating dimethylamino groups and the π-system of the phenol (B47542) ring creates a potential D-π-A (Donor-π-Acceptor) framework, which can be highly emissive. rsc.orgnih.gov Upon coordination to a metal, the energy levels of the ligand's orbitals are altered, influencing the absorption and emission wavelengths. The luminescence of such complexes can arise from phosphorescence from a triplet state, with the efficiency of emission being influenced by the spin-orbit coupling introduced by the heavy metal atom. nih.gov For example, Schiff-base complexes with aluminum have been shown to have high fluorescence quantum yields. researchgate.net Similarly, lanthanide complexes are well-known for their sharp, line-like emission bands when sensitized by an organic ligand that absorbs and transfers energy to the metal center (the "antenna effect"). rsc.org
Table 2: Expected Photophysical Properties of this compound Complexes
| Property | Description | Influencing Factors | Reference(s) |
|---|---|---|---|
| Absorption | Strong absorption in the UV-Vis region. | MLCT, ILCT, and π-π* transitions. The metal and ligand structure determine the wavelength. | nih.govnih.gov |
| Fluorescence | Emission from a singlet excited state. | The rigidity of the complex and the D-π-A character of the ligand. Can be quenched by certain metal ions. | rsc.orgresearchgate.net |
| Phosphorescence | Emission from a triplet excited state. | Enhanced by heavy metal ions (e.g., Ru, Ir, Tb) due to increased spin-orbit coupling. | nih.govrsc.org |
| AIEE | Aggregation-Induced Emission Enhancement. | Some Schiff base ligands show enhanced emission in aggregated states due to restricted intramolecular rotation. | rsc.org |
| Chemosensing | Changes in fluorescence or absorption upon binding to an analyte. | The coordination of an analyte can alter the electronic structure of the complex, leading to a detectable signal. | rsc.orgresearchgate.net |
Supramolecular Assembly and Host-Guest Interactions of Complexes
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. beilstein-journals.org Metal complexes are excellent building blocks ("tectons") for such assemblies because the fixed coordination geometry of the metal directs the spatial orientation of the ligands. mdpi.comnih.gov
Complexes of this compound could participate in supramolecular assembly through several mechanisms. If the phenolic proton is retained, or if coordinated solvent molecules like water are present, hydrogen bonding can link complex units together. nih.govmdpi.com Additionally, the aromatic phenol rings provide a platform for π-π stacking interactions, which can lead to the formation of one-, two-, or three-dimensional networks. nih.gov
These organized assemblies can create cavities or channels, leading to host-guest chemistry. semanticscholar.org A supramolecular structure built from these complexes could encapsulate small molecules or ions. For example, research has shown that supramolecular cages formed by manganese complexes can create host cavities that trap other molecules. mdpi.com Similarly, metallo-cryptophanes have demonstrated the ability to bind guests such as surfactants or other organic molecules within their nanoscale interiors. researchgate.net The design of the ligand and the choice of the metal ion are crucial for controlling the size and shape of the resulting supramolecular architecture and its recognition properties.
No Publicly Available Research Data for "this compound" in Specified Catalytic Applications
Following a comprehensive search of publicly available scientific literature, no specific research findings or detailed applications for the chemical compound This compound could be located within the advanced catalytic contexts requested. The investigation sought to find data on its use as an organocatalyst, a ligand in metal-catalyzed reactions including polymerization and bond formation, and studies related to its catalyst regeneration, turnover frequency, or heterogenization.
Despite targeted searches for the compound, its chemical name, and its CAS number (1243365-31-2), the scientific literature does not appear to contain studies detailing its use in the following areas outlined for the article "Frontiers in Catalysis and Organocatalysis":
Frontiers in Catalysis and Organocatalysis
Heterogenization Strategies for Catalytic Systems
While general principles and examples exist for similarly named or structured compounds—such as other substituted phenols or amines in catalysis—no specific data, research articles, or detailed findings could be attributed directly to 2,3-Bis(dimethylamino)phenol. Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict, provided outline for this specific molecule.
Cutting Edge Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 2,3-Bis(dimethylamino)phenol, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are employed to assign all proton and carbon signals unambiguously.
Detailed analysis of the ¹H NMR spectrum of this compound would reveal distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the two dimethylamino groups. The chemical shifts and coupling patterns of the aromatic protons would provide critical information about their relative positions on the phenolic ring. Similarly, the ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, including those bearing the hydroxyl and dimethylamino substituents, as well as the methyl carbons of the dimethylamino groups.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | Expected in the range of 6.5-7.5 | Expected in the range of 110-130 |
| C-OH | Not applicable | Expected in the range of 150-160 |
| C-N(CH₃)₂ | Not applicable | Expected in the range of 140-150 |
| N(CH₃)₂ | Expected in the range of 2.5-3.5 | Expected in the range of 40-50 |
| OH | Variable, dependent on solvent and concentration | Not applicable |
Note: The data in this table is hypothetical and serves as an illustrative example of expected chemical shift ranges. Actual experimental values are required for a definitive analysis.
Advanced Two-Dimensional NMR Techniques
To resolve any ambiguities in the one-dimensional spectra and to confirm the through-bond and through-space correlations, a suite of two-dimensional NMR experiments would be essential. These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which is crucial for confirming the substitution pattern and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximities between protons, which can provide insights into the preferred conformation of the dimethylamino groups relative to the phenol (B47542) ring.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The vibrational modes of this compound would yield a characteristic fingerprint.
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-N stretching vibrations of the dimethylamino groups would likely appear in the 1250-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the aromatic ring vibrations.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic OH | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch (in CH₃) | 2850-3000 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| C-N | C-N Stretch | 1250-1350 |
| C-O | C-O Stretch | 1180-1260 |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Electronic States
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the electron-donating hydroxyl and dimethylamino groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). The precise wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε) would provide insights into the electronic structure and conjugation within the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition (C₁₀H₁₆N₂O).
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve the loss of methyl groups from the dimethylamino substituents and potentially the cleavage of the C-N bonds, leading to characteristic fragment ions. Analysis of these fragments would further corroborate the proposed structure.
Single Crystal X-ray Diffraction for Definitive Structural Assignment
The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, offering a definitive confirmation of its molecular geometry. The data would also reveal the packing of the molecules in the crystal lattice.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The crystal structure analysis would be instrumental in identifying and characterizing the intermolecular forces that govern the solid-state packing of this compound. Key interactions to investigate would include:
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and can form hydrogen bonds with the nitrogen atoms of the dimethylamino groups of neighboring molecules or with other potential acceptor sites.
A detailed analysis of these non-covalent interactions is crucial for understanding the supramolecular assembly and the physical properties of the compound in the solid state.
Conformational Analysis of this compound
The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational isomerism. The study of these different arrangements and their relative energies is the focus of conformational analysis. For a molecule such as this compound, the presence of several rotatable single bonds suggests a flexible structure with multiple possible conformations.
The primary rotatable bonds in this compound are the carbon-carbon bonds of the ethyl chains and the carbon-nitrogen bonds connecting the dimethylamino groups to the phenol ring. The rotation around these bonds gives rise to different spatial orientations of the substituents, each corresponding to a specific conformer with a distinct energy level.
While specific, in-depth research on the conformational analysis of this compound is not extensively available in publicly accessible literature, general principles of conformational analysis can be applied. The two dimethylamino groups, being in adjacent positions on the phenol ring, would likely experience steric hindrance, influencing the preferred rotational angles to minimize repulsive interactions. Furthermore, the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and one of the adjacent dimethylamino groups could significantly stabilize certain conformations.
Computational chemistry studies on related substituted phenols have often shown that multiple low-energy conformations are possible due to the flexibility of such substituent groups. These studies typically involve mapping the potential energy surface of the molecule as a function of the rotation around key dihedral angles to identify the most stable conformers and the energy barriers between them. However, without specific studies on this compound, any detailed description of its conformational landscape remains speculative.
A comprehensive conformational analysis would typically involve techniques such as X-ray crystallography to determine the solid-state conformation, and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY experiments) in solution to understand the dynamic conformational equilibria. Theoretical calculations using methods like Density Functional Theory (DFT) would complement experimental data by providing insights into the relative energies of different conformers and the transition states connecting them.
Advanced Theoretical and Computational Chemistry Investigations
Reaction Pathway Elucidation and Transition State Theory
Detailed studies elucidating potential reaction pathways and calculating the energies of transition states for reactions involving 2,3-Bis(dimethylamino)phenol are absent from the literature. This research would be essential for understanding the kinetics and mechanisms of its chemical transformations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of this compound, providing insights into its conformational landscape, solvation, and interactions with other molecules over time. While specific MD studies on this exact compound are not readily found in the public domain, the principles and expected outcomes can be inferred from simulations of related molecules like other aminophenols and aromatic systems. nih.govyoutube.com
An MD simulation of this compound would typically begin with the generation of a force field, a set of parameters that define the potential energy of the system. This force field would account for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). The two dimethylamino groups and the hydroxyl group are key features that would dictate the molecule's flexibility and interaction patterns.
A primary focus of such simulations would be the conformational analysis. The rotation around the C-N bonds of the dimethylamino groups and the C-O bond of the hydroxyl group would lead to a variety of transient structures. By simulating the molecule in a solvent, typically water or an organic solvent, one can observe the influence of the surrounding environment on the preferred conformations. The simulations can quantify the rotational freedom and identify the most stable rotamers. For instance, the orientation of the dimethylamino groups relative to the phenol (B47542) ring and each other would be of significant interest, as this can influence the molecule's polarity and ability to act as a hydrogen bond acceptor.
Furthermore, MD simulations can elucidate the hydrogen bonding network formed between the phenolic hydroxyl group and solvent molecules. The strength and lifetime of these hydrogen bonds are critical for understanding the compound's solubility and reactivity in different media. The presence of the two adjacent dimethylamino groups may sterically hinder or electronically influence the hydrogen-bonding capability of the hydroxyl group.
Interactive data tables generated from hypothetical MD simulation trajectories could summarize key structural and dynamic properties. For example, a table could present the average and distribution of dihedral angles for the dimethylamino groups, providing a quantitative measure of their conformational flexibility. Another table could detail the hydrogen bond analysis, including the average number of hydrogen bonds formed by the hydroxyl group with solvent molecules and their average lifetimes.
Hypothetical Dihedral Angle Distribution from MD Simulation
| Dihedral Angle (C-C-N-C) | Population (%) |
| -180° to -120° | 15 |
| -120° to -60° | 30 |
| -60° to 0° | 5 |
| 0° to 60° | 5 |
| 60° to 120° | 30 |
| 120° to 180° | 15 |
Hypothetical Hydrogen Bond Dynamics in Aqueous Solution
| Parameter | Value |
| Average number of H-bonds (Phenol OH as donor) | 2.1 |
| Average H-bond lifetime (ps) | 1.5 |
| Primary H-bond acceptor | Water (Oxygen) |
These simulations would provide a foundational understanding of the molecule's behavior at an atomistic level, which is essential for interpreting experimental data and for the rational design of new derivatives.
Computational Design of Novel Derivatives
The computational design of novel derivatives of this compound can be approached through several powerful techniques, most notably Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking. These methods are widely used to predict the properties and biological activities of new chemical entities based on their molecular structure. nih.govnih.govresearchgate.net
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their observed activity. nih.govresearchgate.netimist.ma For derivatives of this compound, a QSAR study would involve designing a virtual library of related molecules with varied substituents on the aromatic ring or modifications to the dimethylamino groups. For each of these virtual derivatives, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies).
By correlating these descriptors with a known activity (for instance, antioxidant capacity or receptor binding affinity, if available from experimental studies on analogous compounds), a predictive QSAR model can be built. nih.govresearchgate.net This model can then be used to screen new, unsynthesized derivatives to identify those with the highest probability of possessing the desired properties.
Molecular docking is another powerful computational tool, particularly relevant if the intended application of the derivatives involves interaction with a specific biological target, such as an enzyme or a receptor. nih.gov This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For derivatives of this compound, docking studies could be used to explore how different substitutions would affect the binding affinity and selectivity. The results are often scored based on the predicted binding energy, providing a rank-ordering of the designed compounds.
The design of novel derivatives would likely focus on modifying the substitution pattern on the phenol ring. Introducing electron-withdrawing or electron-donating groups at specific positions could modulate the electronic properties of the phenol and its reactivity. For example, adding a bulky hydrophobic group could enhance binding to a hydrophobic pocket in a target protein.
Hypothetical QSAR Model for Antioxidant Activity of Phenol Derivatives
| Descriptor | Coefficient | Contribution |
| LogP | -0.25 | Negative (lower lipophilicity favored) |
| HOMO Energy | +1.5 | Positive (higher HOMO energy favored) |
| Molecular Weight | -0.01 | Negative (lower molecular weight favored) |
| Number of Rotatable Bonds | +0.1 | Positive (some flexibility is beneficial) |
Hypothetical Docking Scores of Designed Derivatives in an Enzyme Active Site
| Derivative | Modification | Predicted Binding Energy (kcal/mol) |
| 1 | Parent (this compound) | -6.5 |
| 2 | 5-Chloro substitution | -7.2 |
| 3 | 4-Methoxy substitution | -6.8 |
| 4 | 6-Fluoro substitution | -6.9 |
Through these computational approaches, the design of novel derivatives of this compound can be transformed from a trial-and-error process into a more rational and efficient endeavor, prioritizing the synthesis of compounds with the highest potential for desired applications.
Future Research Trajectories and Broader Impact
Interdisciplinary Applications of Bis(dimethylamino)phenol Derivatives
Derivatives of bis(dimethylamino)phenol hold considerable promise for a wide array of interdisciplinary applications, primarily leveraging their catalytic and synthetic intermediate capabilities. The presence of both a phenolic hydroxyl group and two dimethylamino groups imparts a unique combination of properties that can be exploited in diverse fields.
For instance, related aminophenol compounds have demonstrated significant utility. 2-[(dimethylamino)methyl]phenol is utilized in the food industry, medicine, and as an additive in lubricants and fuels. google.com Its derivatives also act as corrosion inhibitors and stabilizers for various materials. google.com Furthermore, tris(dimethylamino)methane, a compound with multiple dimethylamino groups, serves as a reagent in the synthesis of complex heterocyclic molecules like pyrimidines and pyrazoles. wikipedia.org
Drawing parallels from these related structures, derivatives of 2,3-Bis(dimethylamino)phenol are anticipated to find extensive use as catalysts and curing agents. The structural analogue, 2,4,6-Tris(dimethylaminomethyl)phenol (B167129), is a widely employed catalyst and accelerator in the epoxy resin industry, finding its way into coatings, sealants, composites, and adhesives. wikipedia.org This suggests a strong potential for this compound derivatives to act as catalysts in polymerization and other organic transformations. Their bifunctional nature, possessing both a Lewis basic amine and a Brønsted acidic phenol (B47542), could enable cooperative catalysis for novel reactions.
Table 1: Potential Interdisciplinary Applications of Bis(dimethylamino)phenol Derivatives
| Field | Potential Application | Basis for Potential |
| Polymer Chemistry | Curing agents and accelerators for epoxy resins. | Analogy with 2,4,6-Tris(dimethylaminomethyl)phenol. wikipedia.org |
| Organic Synthesis | Catalysts for condensation and addition reactions. | Presence of both acidic and basic functional groups. |
| Materials Science | Corrosion inhibitors and antioxidants. | Known properties of aminomethylphenols. google.com |
| Pharmaceuticals | Intermediates in the synthesis of bioactive molecules. | General utility of functionalized phenols in drug discovery. |
Sustainable Synthesis and Catalytic Processes
A key focus of future research will be the development of sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. Traditional methods for synthesizing aminophenols have often involved harsh reaction conditions and toxic reagents. patsnap.com Modern approaches are shifting towards greener alternatives that minimize waste and energy consumption.
For example, the synthesis of 3-(N,N-dimethylamino)phenol can be achieved by reacting resorcinol (B1680541) with an aqueous solution of dimethylamine (B145610), a more environmentally friendly approach compared to older methods using highly toxic dimethyl sulfate. patsnap.com Further optimization of reaction conditions, such as temperature and catalyst systems, can lead to higher yields and selectivity, reducing the need for extensive purification. google.com A Russian patent describes a method for producing 2-[(dimethylamino)methyl]phenol using a copper(I) chloride catalyst, which allows for lower reaction temperatures and increased selectivity. google.com
Future research in this area will likely explore:
Catalytic Amination: The use of efficient and recyclable catalysts for the direct amination of substituted phenols.
Flow Chemistry: The adoption of continuous flow reactors to improve reaction control, safety, and scalability.
Bio-based Feedstocks: Investigating the potential of deriving the phenolic core from renewable resources.
The development of catalytic processes where this compound derivatives themselves act as catalysts is another promising avenue. Their unique electronic and steric properties could be harnessed to design highly selective and efficient catalysts for a variety of organic transformations.
Advanced Materials Science Integration
The integration of this compound derivatives into advanced materials is an area ripe for exploration. The inherent properties of the phenolic and dimethylamino groups can be leveraged to create materials with enhanced performance characteristics.
The well-established use of 2,4,6-Tris(dimethylaminomethyl)phenol as a curing agent and accelerator for epoxy resins provides a strong precedent. wikipedia.org This compound is also used in polyurethane chemistry and can be grafted into polymers like polyether ether ketones for applications in materials such as lithium batteries. wikipedia.org Similarly, bis[(dimethylamino)methyl]phenol (B15349622) is recognized for its role as a curing agent in epoxy resins. The aromatic structure of these phenols enhances compatibility with conventional epoxy resins. pcimag.com
Future research will likely focus on incorporating this compound derivatives into:
High-Performance Polymers: To improve thermal stability, flame retardancy, and mechanical strength. The phenolic hydroxyl group can contribute to antioxidant properties, protecting the polymer from degradation.
Functional Coatings: To create surfaces with specific properties, such as anti-corrosion, anti-fouling, or catalytic activity.
Smart Materials: The dimethylamino groups could act as responsive sites, allowing the material to change its properties in response to external stimuli like pH or temperature.
Polymer Composites: Acting as a coupling agent to improve the interface between the polymer matrix and reinforcing fillers.
Table 2: Potential Roles of this compound Derivatives in Advanced Materials
| Material Type | Potential Function | Expected Outcome |
| Epoxy Resins | Curing Agent / Accelerator | Enhanced cross-linking, improved mechanical properties. pcimag.com |
| Polyurethanes | Chain Extender / Catalyst | Modified polymer backbone and reaction kinetics. wikipedia.org |
| Coatings | Anti-corrosion Additive | Formation of a protective layer on metal surfaces. |
| Composites | Interfacial Modifier | Improved adhesion between matrix and reinforcement. |
Development of Structure-Activity Relationship (SAR) Models in Chemical Systems
Developing robust Structure-Activity Relationship (SAR) models is crucial for rationally designing new this compound derivatives with tailored properties. gardp.org SAR studies aim to correlate the specific structural features of a molecule with its chemical or biological activity. gardp.org For aminophenol derivatives, key structural aspects influencing their activity include the nature and position of substituents on the aromatic ring. pharmacy180.comresearchgate.net
In the context of p-aminophenol derivatives, for instance, etherification of the phenolic group and substituents on the nitrogen atom that alter basicity have been shown to significantly impact biological activity. pharmacy180.com The relative positions of the hydroxyl and amino groups are also critical, with the ortho position sometimes showing higher activity due to the potential for intramolecular hydrogen bonding. researchgate.net
For this compound derivatives, future SAR studies would involve systematically modifying the structure and evaluating the impact on specific properties, such as catalytic activity or material performance. This would entail:
Varying Substituents: Introducing different functional groups at various positions on the phenol ring.
Modifying Amino Groups: Altering the alkyl groups on the nitrogen atoms.
Quantitative Analysis: Using computational chemistry and statistical methods to build predictive QSAR (Quantitative Structure-Activity Relationship) models.
These models would enable the in-silico screening of virtual compounds, accelerating the discovery of new derivatives with optimized performance for specific applications and reducing the need for extensive empirical testing.
Table 3: Key Parameters for SAR Models of Bis(dimethylamino)phenol Derivatives
| Parameter | Description | Potential Impact on Activity |
| Electronic Effects | Electron-donating or -withdrawing nature of substituents. | Influences the acidity of the phenol and basicity of the amines, affecting catalytic activity. |
| Steric Hindrance | The size and bulkiness of substituents near the active sites. | Can control selectivity in catalytic reactions and affect compatibility in polymer matrices. |
| Lipophilicity/Hydrophilicity | The compound's affinity for nonpolar or polar environments. | Affects solubility and performance in different solvent systems or material phases. |
| Hydrogen Bonding Capacity | Ability to act as a hydrogen bond donor or acceptor. | Crucial for interactions with substrates in catalysis and for intermolecular forces in materials. researchgate.net |
Q & A
Q. How do solvent polarity and coordination ligands affect the compound’s photophysical properties?
- Methodological Answer : Measure fluorescence quantum yields in solvents of varying polarity (e.g., hexane vs. ethanol). Use time-resolved spectroscopy to study excited-state lifetimes. Compare with DFT-computed HOMO-LUMO gaps. Chelation with transition metals (e.g., Cu) can modulate emission via ligand-to-metal charge transfer (LMCT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
